(1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
1-(1-(2-Fluoroethyl)pyrrolidin-2-yl)methyl-1H-1,2,3-triazol-4-yl)methanol (FEPTM) is a novel compound that has been the focus of recent research due to its potential applications in various scientific fields. FEPTM is a synthetic small molecule that is composed of a nitrogen-containing heterocyclic ring and a methyl group. Its chemical structure is similar to that of other compounds such as ethylpyrrolidin-2-ylmethyl-1H-1,2,3-triazol-4-yl)methanol (EPTM) and 1-(1-methyl-1H-1,2,3-triazol-4-yl)methanol (MTM). FEPTM has been studied for its potential applications in chemical synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : Compounds structurally related to (1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol have been synthesized and characterized using FTIR, NMR spectroscopy, and mass spectrometry. Their crystal structures were analyzed using X-ray diffraction and density functional theory (DFT) (Huang et al., 2021).
Crystallography and DFT Studies : A detailed crystallographic and conformational analysis of related compounds was conducted. Molecular structures were optimized using DFT, providing insights into molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Chemical Reactivity and Applications
Corrosion Inhibition : Derivatives of 1,2,3-triazole, similar to the query compound, have been investigated as corrosion inhibitors for mild steel in acidic media. These compounds demonstrate effective inhibition due to their interaction with the metal surface, showcasing their potential in corrosion prevention (Ma et al., 2017).
Complexation Studies : Studies on bidentate heterocyclic N-donor ligands, which include triazole rings as in the queried compound, focus on their complexation with metals like Nd(III) and Am(III). This is crucial for understanding the ligands' potential in nuclear fuel cycle applications, particularly in separating actinides from lanthanides (Ogden et al., 2011).
Organometallic Applications : Research on organometallic complexes involving 1,2,3-triazole derivatives demonstrates their utility in studying electronic properties and potential applications in catalysis and materials science (Anderson et al., 2013).
Synthesis of Novel Compounds : The synthesis of various N-substituted pyrrolidine derivatives featuring 1,2,4-triazole rings has been explored. These compounds are significant due to their presence in clinical drugs, highlighting the therapeutic potential of triazole derivatives (Prasad et al., 2021).
Catalytic and Solvent-Free Synthesis : Innovative methods for the synthesis of fluoroalkylated triazoles, including catalyst- and solvent-free approaches, have been developed. These methods are significant for the efficient production of triazole derivatives (Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
[1-[[1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4O/c11-3-5-14-4-1-2-10(14)7-15-6-9(8-16)12-13-15/h6,10,16H,1-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJBBKVTMKWKJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCF)CN2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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